

Edivoxetine Hydrochloride: An In-depth Technical Guide on Off-Target Effects

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Compound of Interest

Compound Name: *Edivoxetine Hydrochloride*

Cat. No.: *B579997*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Edivoxetine (formerly LY22166684) is a potent and selective norepinephrine reuptake inhibitor (NRI) that was developed by Eli Lilly and Company for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).^{[1][2]} Despite demonstrating high affinity and selectivity for the norepinephrine transporter (NET), the clinical development of edivoxetine for MDD was terminated due to a lack of superior efficacy compared to existing treatments.^[1] This technical guide provides a comprehensive overview of the known off-target effects of **edivoxetine hydrochloride**, based on available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in understanding the broader pharmacological profile of this compound.

While comprehensive public data on edivoxetine's off-target binding affinity across a wide range of receptors and enzymes is limited, this guide synthesizes the available information on its on-target activity and clinically observed adverse effects, which are indicative of its broader biological impact.

On-Target and Clinically Observed Off-Target Effects

The primary pharmacological action of edivoxetine is the inhibition of the norepinephrine transporter. The following table summarizes the quantitative data related to its on-target activity

and the qualitative data of clinically observed adverse events, which may be a consequence of its potent noradrenergic effects or potential off-target interactions.

Table 1: Summary of Edivoxetine's On-Target Potency and Clinically Observed Adverse Events

Category	Parameter	Value	Species/System	Source
On-Target Potency (NET)	Unbound plasma drug IC50 (IC50U) based on plasma DHPG	0.041 nM	Human	[3]
IC50U based on CSF DHPG	0.794 nM	Human	[3]	
Cardiovascular	Effect on Blood Pressure	Statistically significant increases in systolic and diastolic blood pressure	Human	[1][4][5]
Effect on Heart Rate	Tachycardia, increased cardiac rhythm	Human	[4][5]	
Neurological/CNS	Headache	Frequently reported adverse event	Human	[4]
Insomnia	Frequently reported adverse event	Human	[4]	
Gastrointestinal	Nausea	Common adverse event	Human	[4][5]
Constipation	Frequently reported adverse event	Human	[4]	
Dry Mouth	Frequently reported adverse event	Human	[4]	

Dermatological	Hyperhidrosis (excessive sweating)	Common adverse event	Human	[5] [6]
Urogenital	Erectile Dysfunction	Reported adverse event	Human	[6]
Testicular Pain	Reported adverse event	Human	[6]	

Experimental Protocols

Detailed experimental protocols for the off-target screening of edivoxetine are not publicly available. However, this section describes the general methodologies for key experiments typically used in preclinical pharmacology to assess on-target and off-target effects.

Radioligand Binding Assays for Off-Target Screening

Radioligand binding assays are a standard method to determine the affinity of a test compound for a wide range of receptors, transporters, and ion channels.

Objective: To quantify the binding affinity (K_i) of edivoxetine to a panel of off-target sites.

General Protocol:

- **Preparation of Membranes:** Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or animal tissues.
- **Incubation:** A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (edivoxetine).
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Enzyme Inhibition Assays

These assays are used to determine if a test compound inhibits the activity of specific enzymes.

Objective: To determine the IC₅₀ of edivoxetine against a panel of enzymes (e.g., Cytochrome P450 isoforms).

General Protocol:

- **Enzyme and Substrate Preparation:** The purified enzyme and its specific substrate are prepared in a suitable buffer.
- **Incubation:** The enzyme is incubated with varying concentrations of the test compound (edivoxetine).
- **Reaction Initiation:** The reaction is initiated by the addition of the substrate.
- **Detection:** The formation of the product or the depletion of the substrate is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
- **Data Analysis:** The IC₅₀ value is calculated by plotting the enzyme activity against the concentration of the test compound.

Pharmacodynamic (PD) Biomarker Analysis: DHPG Measurement

The measurement of 3,4-dihydroxyphenylglycol (DHPG), a metabolite of norepinephrine, in plasma and cerebrospinal fluid (CSF) is a key biomarker for assessing the in vivo activity of norepinephrine reuptake inhibitors.

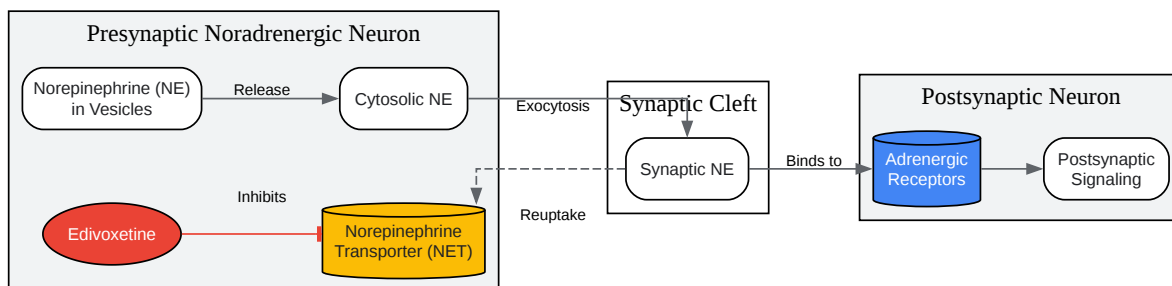
Objective: To assess the functional inhibition of the norepinephrine transporter by edivoxetine in vivo.

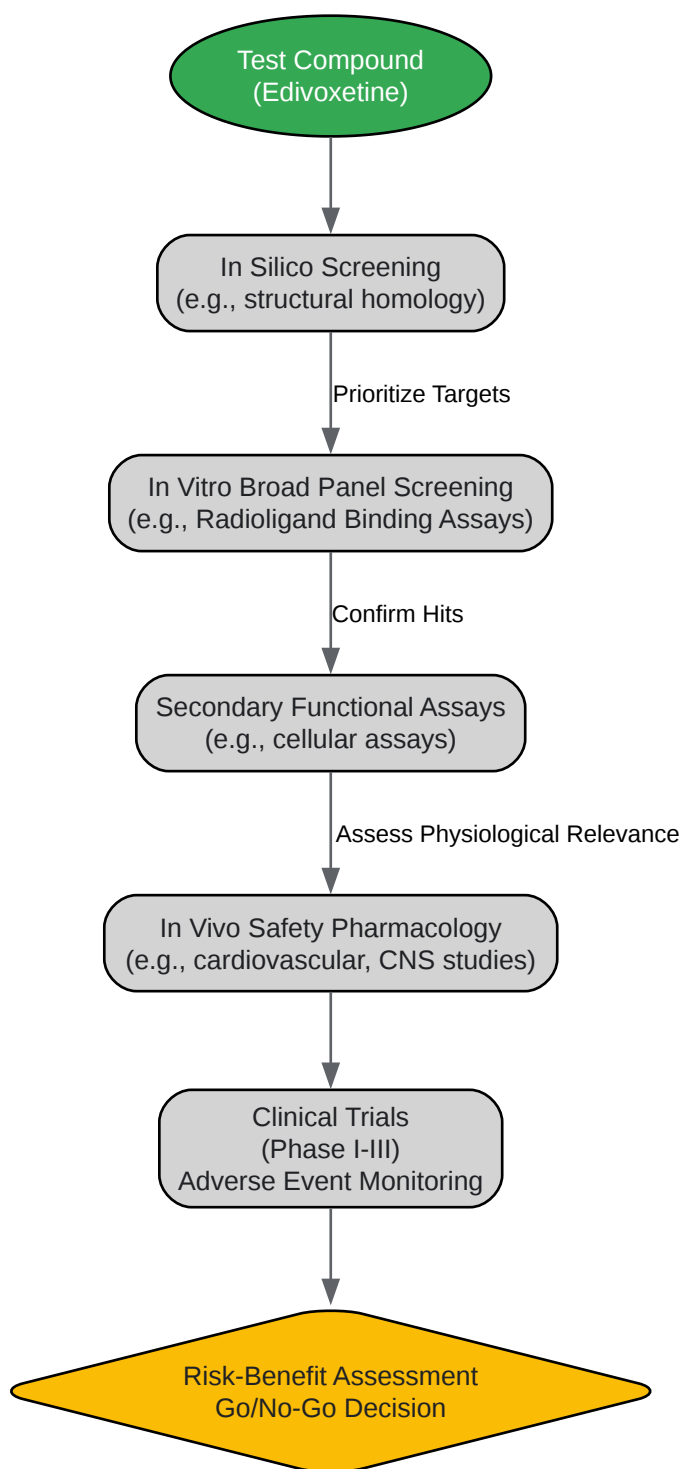
General Protocol:

- **Sample Collection:** Blood and/or CSF samples are collected from subjects at various time points before and after the administration of edivoxetine.
- **Sample Preparation:** Plasma is separated from blood samples. Samples are stabilized and stored frozen until analysis.
- **DHPG Quantification:** DHPG concentrations are measured using a validated analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).^[7]
- **Data Analysis:** The changes in DHPG levels from baseline are correlated with the plasma concentrations of edivoxetine to model the in vivo potency (IC₅₀) of NET inhibition.^[3]

Visualizations

Signaling Pathway of Edivoxetine's Primary Action





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